5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with bromine, morpholine, and sulfonamide groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Etherification: The attachment of the morpholine group via an ethoxy linker.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases by targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
- 2-(2,3-Dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole
Uniqueness
5-Bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide stands out due to its specific substitution pattern, which imparts unique reactivity and potential applications. Its combination of bromine, morpholine, and sulfonamide groups makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C11H16BrN3O4S |
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Molecular Weight |
366.23 g/mol |
IUPAC Name |
5-bromo-6-(2-morpholin-4-ylethoxy)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16BrN3O4S/c12-10-7-9(20(13,16)17)8-14-11(10)19-6-3-15-1-4-18-5-2-15/h7-8H,1-6H2,(H2,13,16,17) |
InChI Key |
YURYKSGVQJHPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=N2)S(=O)(=O)N)Br |
Origin of Product |
United States |
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